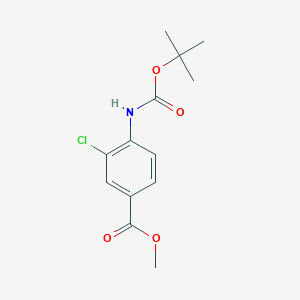
5-Phenoxypyridine-3-carbaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxypyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-bromopyridine-3-carbaldehyde with phenol in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Phenoxypyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Phenoxypyridine-3-carboxylic acid.
Reduction: 5-Phenoxypyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Phenoxypyridine-3-carbaldehyde has several scientific research applications, including:
Mechanism of Action
it is known to interact with various molecular targets due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde (Pyridine-2-carboxaldehyde): Similar structure with the aldehyde group at the 2-position.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): Similar structure with the aldehyde group at the 3-position.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Similar structure with the aldehyde group at the 4-position.
Uniqueness
5-Phenoxypyridine-3-carbaldehyde is unique due to the presence of the phenoxy group at the 5-position, which imparts distinct chemical and physical properties compared to other pyridinecarboxaldehydes . This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-phenoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-6-12(8-13-7-10)15-11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMIBYCPATSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)


![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)




